![molecular formula C16H16ClN3O3S2 B2672393 N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide CAS No. 1024436-85-8](/img/structure/B2672393.png)
N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide
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Overview
Description
The compound “N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide” is a complex organic molecule. It contains a hydrazinecarbothioamide group, which is a functional group containing nitrogen and sulfur atoms. This group is attached to a 4-chlorophenyl group and a 4-methylphenylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the hydrazinecarbothioamide group and the attachment of the 4-chlorophenyl and 4-methylphenylsulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hydrazinecarbothioamide, 4-chlorophenyl, and 4-methylphenylsulfonyl groups would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The hydrazinecarbothioamide group, for example, might make the compound reactive towards certain chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and stability .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species .
- In the context of breast cancer, compounds d6 and d7 exhibited remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
- Compounds d1 , d2 , d3 , d6 , and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- Thiazole derivatives have demonstrated anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Thiazole Nucleus and Medicinal Properties
Multidisciplinary Approaches
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-11-2-8-14(9-3-11)25(22,23)10-15(21)19-20-16(24)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKOJPZWCTUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide |
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